molecular formula C11H8F3N3O B11788109 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide CAS No. 1427024-30-3

1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11788109
CAS No.: 1427024-30-3
M. Wt: 255.20 g/mol
InChI Key: QKHXIGIZMASYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C11H7F3N2O2 and a molecular weight of 256.18 g/mol . It is offered with a high purity of 97% for research applications . The imidazole scaffold is a significant pharmacophore in medicinal chemistry, and derivatives based on this core structure are known to exhibit a wide range of biological activities . In particular, imidazole-4-carboxamide derivatives have been investigated for their potential as anticancer agents and as inhibitors of enzymes like Poly(ADP-ribose)polymerase (PARP), which is a promising target in oncology . The presence of the trifluoromethyl group on the phenyl ring is a common modification in agrochemical and pharmaceutical research, known to influence the compound's electronic properties, metabolic stability, and binding affinity . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical and biological screening studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1427024-30-3

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxamide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)7-2-1-3-8(4-7)17-5-9(10(15)18)16-6-17/h1-6H,(H2,15,18)

InChI Key

QKHXIGIZMASYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Substitution Reaction

Alpha-bromo-3-(trifluoromethyl)acetophenone reacts with formamidine acetate in ethylene glycol at 50–60°C for 2 hours. Ethylene glycol acts as both solvent and catalyst, with a mass ratio of 4:1 (solvent:substrate). The mol ratio of formamidine acetate to alpha-bromo ketone is critical (1.8–2.2:1) to minimize side products.

Cyclization

The intermediate undergoes cyclization with sodium carbonate (salt of wormwood) at 30–35°C for 5 hours, followed by heating to 80–90°C for 6 hours. Sodium carbonate neutralizes HBr generated during the reaction, driving the equilibrium toward product formation. Post-reaction purification involves vacuum distillation to recover ethylene glycol (15 mmHg, ≤150°C), followed by extraction with ethyl acetate and recrystallization using chloroform/sherwood oil (2 mL/g substrate). This method yields ~46% for analogous compounds, though optimization for the trifluoromethyl group may improve efficiency.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR offers a one-pot route to imidazole-4-carboxamides, as demonstrated by Balalaie et al.. For the target compound:

Reaction Components

  • Aldehyde : 3-(Trifluoromethyl)benzaldehyde

  • Amine : Ammonia (in situ generation of formamidine)

  • Carboxylic Acid : Glyoxylic acid

  • Isocyanide : tert-Butyl isocyanide

Conditions

Reagents are combined in chloroform-methanol-pyridine (1:1:1) at 65°C for 72 hours, followed by cyclization with ammonium acetate in acetic acid (100°C, 20 hours). Microwave irradiation (300 W, 120°C) reduces reaction time to 30 minutes, enhancing yields to 80–92%.

Table 1: Ugi-4CR Optimization

ParameterClassical Ugi-4CRMicrowave-Assisted
Time72 hours30 minutes
Yield56%92%
Purity (HPLC)95%99%
Energy ConsumptionHighLow

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imidazole formation. Wolkenberg et al. reported a solvent-free protocol:

Procedure

  • Mix 3-(trifluoromethyl)phenylglyoxal (1.0 eq), ammonium acetate (3.0 eq), and benzaldehyde (1.0 eq).

  • Irradiate at 300 W, 120°C for 10 minutes.

  • Purify via flash chromatography (ethyl acetate/hexane, 1:3).

This method achieves 89% yield with 99% purity, avoiding toxic solvents.

Purification and Characterization

Recrystallization

Optimal solvent systems for recrystallization include:

  • Chloroform/Sherwood oil : Produces needle-like crystals (mp 148–150°C).

  • Ethyl Acetate/Hexane : Yields higher purity (99.22%) but requires slower cooling.

Chromatography

Silica gel chromatography (ethyl acetate:hexane, 1:2) resolves residual starting materials, with Rf = 0.45 for the target compound.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, Ar-H), 6.12 (s, 2H, CONH2).

  • 13C NMR : 161.2 (C=O), 138.5 (CF3-C), 122.1–126.8 (Ar-C).

  • HRMS : m/z 255.20 [M+H]+ (calc. 255.19).

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYieldTimeCostScalability
Substitution-Cyclization46%15 hrsLowIndustrial
Ugi-4CR56–92%0.5–72 hrsModerateLab-scale
Microwave89%10 minHighPilot-scale

The substitution-cyclization route is preferred for large-scale production due to low solvent costs, while microwave methods suit high-purity, small-batch synthesis.

Challenges and Optimization Strategies

Trifluoromethyl Group Reactivity

The electron-withdrawing CF3 group slows nucleophilic substitution. Solutions include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

  • Increasing reaction temperature to 70°C during substitution.

Byproduct Formation

Side products like 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole (from decarboxylation) are minimized by:

  • Strict pH control (pH 8.0 ± 0.5 during extraction).

  • Reduced heating times in cyclization .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its electron-rich imidazole ring. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic medium, 60-80°CImidazole-4-carboxylic acid derivativeModerate
CrO₃Aqueous H₂SO₄, refluxN-oxidized imidazole intermediate45-55%

Mechanistic studies suggest the trifluoromethyl group stabilizes transition states through electron-withdrawing effects, directing oxidation to the C-2 position of the imidazole ring.

Nucleophilic Substitution

The carboxamide group and imidazole nitrogen participate in substitution reactions:

Alkylation

Reagent Base Solvent Product Yield
Methyl iodideNaHDMFN-methyl carboxamide derivative68%
Benzyl chlorideK₂CO₃THFN-benzylimidazole analog52%

Reactions occur at the imidazole’s N-1 position due to steric accessibility .

Acylation

Acylating Agent Catalyst Product Applications
Acetyl chloridePyridine4-acetamidoimidazole derivativeKinase inhibitor intermediates
Tosyl chlorideDMAPSulfonamide-functionalized compoundAntibacterial agent precursors

Reduction Pathways

Selective reduction of the carboxamide group has been achieved:

Reducing Agent Conditions Product Notes
LiAlH₄Anhydrous ether, 0°C4-aminomethylimidazole derivativeRequires strict moisture control
BH₃·THFTHF, refluxSecondary amine productPreserves trifluoromethyl group

Stability Profile

The compound exhibits exceptional stability:

Condition Result Timeframe Reference
RT, airNo decomposition12 months
40°C, 75% humidity<2% degradation6 months
UV light (254 nm)Photostable (Δpurity <0.5%)48 hrs

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that similar compounds may exhibit:

  • Anti-inflammatory properties : Compounds with imidazole structures have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes .
  • Antimicrobial activity : Studies suggest that imidazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anticancer effects : Preliminary findings indicate that the compound may possess anticancer properties, potentially targeting specific cancer cell lines .

Drug Development

1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is being explored for its role in drug development, particularly as a scaffold for synthesizing derivatives with enhanced pharmacological properties. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in drug design .

Case Study 1: Interaction Studies

Research has focused on the interaction of this compound with various proteins and enzymes. Preliminary studies suggest that it may bind effectively to specific targets, influencing their activity. For instance, the compound's interaction with indoleamine 2,3-dioxygenase (IDO) has been studied as a potential mechanism for enhancing immune response against tumors .

Case Study 2: Synthesis and Biological Evaluation

A systematic study on synthesizing derivatives of imidazole compounds demonstrated that modifications to the substituents can significantly alter biological activity. For example, introducing different functional groups has led to compounds with improved anti-inflammatory and anticancer activities .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
1-methyl-4-(pyridin-4-ylmethylamino)-N-(3-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxamideStructureEnhanced solubility and diverse biological activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamideStructureDifferent electronic properties affecting reactivity
1H-imidazole-4-carboxylic acid derivativesStructureBroader range of biological activities depending on substituents

This table highlights how variations in structure influence the compound's pharmacological profile.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride
  • Structural Differences : The trifluoromethyl group is at the 4-position of the phenyl ring instead of the 3-position. The carboxylic acid hydrochloride replaces the carboxamide.
  • The carboxylic acid group increases acidity (pKa ~2-3) compared to the carboxamide (pKa ~10-12), affecting solubility and bioavailability .
N-[3-(Trifluoromethyl)phenyl]-1-[(4-aminophenyl)methyl]-1H-imidazole-4-carboxamide
  • Structural Differences: An additional 4-aminophenylmethyl group is attached to the imidazole’s 1-position.
  • The extended aromatic system may improve π-π stacking interactions with biological targets .

Core Heterocycle Variations

7-(Methanesulphonaminomethyl)-N-(1-(3-(Trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine
  • Structural Differences : A benzimidazole core replaces the imidazole, with a methanesulphonamide side chain.
  • The sulphonamide group adds hydrogen-bond acceptor sites, influencing target selectivity .
2-(3-Fluorophenyl)-1-[1-phenyl-1H-[1,2,3]-triazol-4-ylmethyl]-1H-benzimidazole
  • Structural Differences : A benzimidazole-triazole hybrid with a fluorophenyl substituent.
  • Implications: The triazole ring introduces additional nitrogen atoms, improving metal coordination capacity.

Pharmacologically Relevant Analogs

Aprepitant
  • Structural Differences : Aprepitant contains a morpholine-triazolone core with bis(trifluoromethyl)phenyl and fluorophenyl groups.
  • Implications: The morpholine ring enhances solubility, while the triazolone moiety acts as a hydrogen-bond donor/acceptor. Aprepitant’s neurokinin-1 receptor antagonism highlights how core heterocycles dictate therapeutic mechanisms, contrasting with the imidazole-based compound’s unknown targets .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Substituents Functional Groups Molecular Formula
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide 1351827-63-8 Imidazole 3-(trifluoromethyl)phenyl, carboxamide Carboxamide C₁₈H₁₅F₃N₄O
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride - Imidazole 4-(trifluoromethyl)phenyl, carboxylic acid Carboxylic acid, HCl C₁₁H₈F₃N₂O₂·HCl
N-[3-(Trifluoromethyl)phenyl]-1-[(4-aminophenyl)methyl]-1H-imidazole-4-carboxamide - Imidazole 4-aminophenylmethyl, carboxamide Carboxamide, amine C₂₃H₂₀F₃N₅O
7-(Methanesulphonaminomethyl)-N-(1-(3-(Trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine - Benzimidazole Methanesulphonamide, 3-(trifluoromethyl)phenyl Sulphonamide, amine C₂₀H₂₂F₃N₅O₂S
Aprepitant 170729-80-3 Morpholine-triazolone Bis(trifluoromethyl)phenyl, fluorophenyl Ether, ketone C₂₃H₂₁F₇N₄O₃

Research Findings and Implications

  • Bioactivity : The carboxamide group in the main compound may offer improved metabolic stability over carboxylic acid analogs (), aligning with trends in prodrug design .
  • Target Selectivity : Structural analogs like Aprepitant demonstrate that trifluoromethylphenyl groups enhance receptor binding, but core heterocycles (e.g., morpholine vs. imidazole) dictate mechanism-specific applications .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is a synthetic compound notable for its unique trifluoromethyl group and imidazole core, which contribute to its diverse biological activities. The molecular formula is C11H8F3N3O, with a molecular weight of approximately 263.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

Structure and Synthesis

The compound's structure includes a trifluoromethyl group attached to a phenyl ring and an imidazole core. Various synthetic methods have been explored for producing this compound, which include:

  • Direct synthesis from precursor compounds : Utilizing reactions involving imidazole derivatives and trifluoromethylated phenyl groups.
  • Modification of existing imidazole frameworks : This approach allows for the introduction of the trifluoromethyl group at different positions on the phenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Key areas of activity include:

  • Anticancer Properties : Similar imidazole derivatives have shown potential as anticancer agents by inhibiting key signaling pathways related to tumor growth and angiogenesis. For instance, studies on related compounds have demonstrated their ability to inhibit KRAS/Wnt signaling and exhibit antiangiogenic properties .
  • Enzyme Inhibition : The compound may interact with various enzymes, influencing their activity. Imidazoles are known for their ability to act as enzyme inhibitors, making them promising candidates for drug development .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The presence of the trifluoromethyl group may enhance binding affinity to specific targets, such as histone deacetylases (HDACs) or indoleamine 2,3-dioxygenase (IDO), which are crucial in cancer and immune response regulation .
  • Influence on Biochemical Pathways : The compound could affect various biochemical pathways, potentially leading to altered cell proliferation, apoptosis, and immune modulation.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructureUnique Features
1-methyl-4-(pyridin-4-ylmethylamino)-N-(3-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxamideStructureEnhanced solubility and potential for diverse biological activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamideStructureDifferent electronic properties affecting reactivity
1H-imidazole-4-carboxylic acid derivativesStructureBroader range of biological activities depending on substituents

Case Studies

Several studies have highlighted the biological potential of imidazole derivatives similar to this compound:

  • Anticancer Efficacy : Research demonstrated that certain imidazoles significantly inhibited cancer cell lines through modulation of angiogenesis and tumor growth factors .
  • Enzyme Interaction Studies : Investigations into enzyme inhibitors revealed that imidazoles could effectively bind to active sites, altering enzymatic activity and providing a basis for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, substituted imidazoles are synthesized via cyclization of precursors like substituted anilines and carbonyl compounds under acidic or basic conditions. Catalysts such as ammonium acetate and solvents like ethanol or DMF are commonly used . Optimization includes varying reaction time, temperature, and stoichiometric ratios to improve yield and purity. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters .

Q. How is the structural integrity and purity of the compound validated in academic research?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromaticity .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C, H, N content .
  • X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., π-π stacking in imidazole derivatives) .

Q. What experimental strategies address the compound’s low aqueous solubility in biological assays?

  • Methodological Answer : Solubility challenges are mitigated by:

  • Co-solvents : DMSO or PEG-400 in buffer systems .
  • Prodrug Design : Introducing hydrophilic groups (e.g., phosphate esters) to enhance bioavailability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve dispersion .

Advanced Research Questions

Q. How can computational tools elucidate the compound’s binding interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities and conformational stability. For example, docking studies with imidazole derivatives reveal hydrogen bonding with active-site residues and hydrophobic interactions with trifluoromethyl groups . Quantum mechanical calculations (e.g., DFT) further analyze electronic properties influencing reactivity .

Q. What advanced techniques optimize reaction pathways for high regioselectivity in imidazole substitution?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Accelerates reaction rates and reduces side products .
  • Flow Chemistry : Enhances control over exothermic reactions and improves scalability .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–H functionalization at specific positions .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity and pharmacokinetics?

  • Methodological Answer :

  • SAR Studies : Systematic substitution of the trifluoromethylphenyl group with electron-withdrawing/donating groups (e.g., -F, -OCH3_3) alters bioactivity. For instance, fluorinated analogs show enhanced metabolic stability .
  • Pharmacokinetic Profiling : In vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo PK/PD modeling quantify absorption, distribution, and elimination .

Q. How can conflicting spectroscopic or crystallographic data be resolved in structural characterization?

  • Methodological Answer : Contradictions arise from polymorphic forms or solvent-dependent crystal packing. Strategies include:

  • Variable-Temperature NMR : Detects dynamic conformational changes .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion consistency with theoretical values .
  • Powder X-ray Diffraction (PXRD) : Differentiates between amorphous and crystalline phases .

Methodological Notes

  • Data Reproducibility : Replicate experiments under controlled humidity/temperature to minimize environmental variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may pose environmental toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.